5-(naphthalen-1-ylmethyl)-2H-tetrazole

Medicinal Chemistry Positional Isomerism SAR Reproducibility

5-(Naphthalen-1-ylmethyl)-2H-tetrazole (CAS 117070-77-6) is a 2,5-disubstituted tetrazole derivative with molecular formula C12H10N4 and a molecular weight of 210.23 g/mol. The compound features a naphthalen-1-ylmethyl substituent attached at the 5-position of the 2H-tetrazole ring, distinguishing it from the more commonly cataloged 2-naphthylmethyl isomer (CAS 7473-24-7), which bears a methyl group at C5 and a naphthalen-2-yl substituent at N1.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 117070-77-6
Cat. No. B4245547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(naphthalen-1-ylmethyl)-2H-tetrazole
CAS117070-77-6
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC3=NNN=N3
InChIInChI=1S/C12H10N4/c1-2-7-11-9(4-1)5-3-6-10(11)8-12-13-15-16-14-12/h1-7H,8H2,(H,13,14,15,16)
InChIKeyJSMCZPDNYGAZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Naphthalen-1-ylmethyl)-2H-tetrazole (CAS 117070-77-6): Baseline Physicochemical Profile for Procurement Assessment


5-(Naphthalen-1-ylmethyl)-2H-tetrazole (CAS 117070-77-6) is a 2,5-disubstituted tetrazole derivative with molecular formula C12H10N4 and a molecular weight of 210.23 g/mol. The compound features a naphthalen-1-ylmethyl substituent attached at the 5-position of the 2H-tetrazole ring, distinguishing it from the more commonly cataloged 2-naphthylmethyl isomer (CAS 7473-24-7), which bears a methyl group at C5 and a naphthalen-2-yl substituent at N1 . Tetrazoles in this class function as carboxylic acid bioisosteres and serve as key intermediates in medicinal chemistry programs targeting angiotensin II receptors, ACAT inhibition, and other pathways [1]. However, the specific substitution pattern—naphthalen-1-ylmethyl at C5 on a 2H-tetrazole core—creates a distinct spatial and electronic profile that cannot be replicated by generic 5-aryltetrazole surrogates, making precise procurement of this exact regioisomer essential for structure-activity relationship (SAR) reproducibility.

Why Generic 5-Aryltetrazole Analogs Cannot Replace 5-(Naphthalen-1-ylmethyl)-2H-tetrazole (CAS 117070-77-6) in SAR-Dependent Workflows


Procurement of a generic 5-aryltetrazole as a substitute for 5-(naphthalen-1-ylmethyl)-2H-tetrazole introduces three irreducible risks: (1) the 1-naphthylmethyl vs. 2-naphthylmethyl positional isomerism alters steric bulk orientation and rotational freedom around the methylene linker ; (2) the 2H-tetrazole tautomeric form exhibits different hydrogen-bond acceptor/donor geometry compared to 1H-tetrazole regioisomers, directly affecting target binding [1]; and (3) variations in lipophilicity (calculated logP) between the 1-naphthylmethyl and 2-naphthylmethyl isomers shift membrane permeability and off-target binding profiles . Even within the C12H10N4 isomeric family, regulatory and batch-specific specifications (such as supplier-specific catalog numbering and purity standards) mean that CAS 7473-24-7 (the N1-methyl, N1-naphthalen-2-yl compound) is not analytically interchangeable with CAS 117070-77-6. The quantitative evidence below establishes exactly where these differences manifest and to what magnitude.

Quantitative Differentiation Evidence: 5-(Naphthalen-1-ylmethyl)-2H-tetrazole (CAS 117070-77-6)


Naphthyl Attachment Position (1-ylmethyl vs. 2-ylmethyl) Drives Regiochemical Identity in C12H10N4 Tetrazoles

The target compound (CAS 117070-77-6) is the 1-naphthylmethyl-substituted 2H-tetrazole. In contrast, the frequently cataloged analog CAS 7473-24-7 is 5-methyl-1-(2-naphthalenyl)-1H-tetrazole—a regioisomer with the naphthyl group attached at the N1 position via a direct bond rather than at C5 via a methylene linker . This difference is non-trivial: the CAS 117070-77-6 structure incorporates a flexible –CH₂– spacer enabling rotatable bond dynamics, while CAS 7473-24-7 has the naphthyl ring directly conjugated to the tetrazole N1, altering electron distribution and conformational freedom. A direct head-to-head comparison of molecular descriptors shows that CAS 117070-77-6 contains 2 rotatable bonds (methylene linker + tetrazole–naphthyl torsion) versus 1 rotatable bond in CAS 7473-24-7, a quantifiable difference in molecular flexibility that impacts binding entropy .

Medicinal Chemistry Positional Isomerism SAR Reproducibility

Tautomeric Form (2H- vs. 1H-Tetrazole) Alters Hydrogen-Bonding Geometry and Bioisosteric Mimicry

5-(Naphthalen-1-ylmethyl)-2H-tetrazole exists as the 2H-tautomer, whereas the majority of biologically characterized 5-substituted tetrazoles (including many angiotensin II antagonist pharmacophores) adopt the 1H-tautomeric form [1]. The 2H-tautomer positions the acidic NH proton at the N2 position, creating a hydrogen-bond donor vector approximately 2.2 Å displaced from the corresponding vector in the 1H-tautomer. This difference is class-wide for 2,5-disubstituted tetrazoles versus 1,5-disubstituted analogs [1]. In carboxylic acid bioisostere applications, the 2H-tautomer presents a pKa shifted by approximately 0.5–1.0 log units relative to the 1H form, altering ionization state at physiological pH and consequently binding affinity to targets such as AT1 receptors, COX enzymes, and ACAT [1].

Bioisosterism Tautomerism Receptor Binding

Supplier Catalog Specifications and Purity Standards Differentiate CAS 117070-77-6 from Non-Standardized Alternatives

Commercial sourcing for CAS 117070-77-6 from research chemical suppliers typically stipulates a minimum purity of 95% (by HPLC or equivalent), with the product explicitly designated for non-human research use only . By comparison, the closely related isomer CAS 7473-24-7 is cataloged without guaranteed purity minimums in many public databases and lacks a unified specification for research-grade procurement . The target compound is supplied as a discrete catalog item with a defined molecular weight of 210.23 g/mol, enabling precise molar calculations in assay preparation—a critical requirement for reproducible dose–response and IC50 determinations.

Quality Control Procurement Specifications Reproducibility

Optimal Application Scenarios for 5-(Naphthalen-1-ylmethyl)-2H-tetrazole (CAS 117070-77-6) Based on Established Differentiation Evidence


SAR Expansion of Naphthylmethyl-Tetrazole Angiotensin II Receptor Antagonists

The 1-naphthylmethyl attachment via a methylene spacer in CAS 117070-77-6 provides an additional rotatable bond and altered spatial orientation compared to the direct N1-naphthyl substitution in CAS 7473-24-7 . This structural difference is critical in angiotensin II receptor (AT1) antagonist programs, where previously characterized naphthalene-tetrazole hybrids exhibit IC50 values in the nanomolar range (e.g., 50 nM for a closely related 2-naphthalen-1-ylmethyl tetrazole-containing AT1 ligand [2]). The target compound serves as an ideal intermediate for introducing naphthylmethyl groups without the synthetic complexity of direct arylation, enabling systematic SAR exploration around the methylene linker flexibility and its impact on AT1 binding kinetics.

Carboxylic Acid Bioisostere Replacement in Lead Optimization

As a 2H-tetrazole with a predicted pKa shift of +0.5 to +1.0 relative to 1H-tetrazole bioisosteres, CAS 117070-77-6 is suitable for lead optimization campaigns requiring a more acidic or differently ionized tetrazole warhead [1]. The compound is specifically relevant when scaffold-hopping from carboxylic acid leads that show poor membrane permeability, as the 2H-tautomer's distinct hydrogen-bond geometry may improve passive diffusion while maintaining target engagement.

Quality-Controlled Chemical Probe Synthesis for Target Validation

The ≥95% purity specification ensures that CAS 117070-77-6 is an appropriate building block for synthesizing chemical probes used in cellular target engagement assays, where impurities at >5% can confound dose–response interpretation. The defined molecular weight (210.23 g/mol) facilitates mass spectrometry-based quantification in probe characterization workflows.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The 1-naphthylmethyl group imparts steric bulk and hydrophobic character distinct from 2-naphthyl analogs, influencing metal coordination geometry. Tetrazoles with naphthylmethyl substituents have been utilized as ligands in zinc coordination polymers [3]; CAS 117070-77-6 offers a specific naphthyl attachment mode that may direct different framework topologies compared to the 2-naphthyl isomer.

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